2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS No.: 536714-32-6
Cat. No.: VC4878508
Molecular Formula: C24H23ClN4O2S
Molecular Weight: 466.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536714-32-6 |
|---|---|
| Molecular Formula | C24H23ClN4O2S |
| Molecular Weight | 466.98 |
| IUPAC Name | 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C24H23ClN4O2S/c25-16-9-11-17(12-10-16)29-23(31)22-21(18-7-3-4-8-19(18)26-22)27-24(29)32-15-20(30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-15H2 |
| Standard InChI Key | WEAIKCKPHVXKGM-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is defined by the molecular formula C₂₄H₂₃ClN₄O₂S and a molecular weight of 466.98 g/mol. Its IUPAC name, 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one, reflects its intricate architecture, which combines a pyrimidoindole core with a 4-chlorophenyl group, an azepane ring, and a sulfanyl-linked acetyl moiety.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 536714-32-6 |
| Molecular Formula | C₂₄H₂₃ClN₄O₂S |
| Molecular Weight | 466.98 g/mol |
| IUPAC Name | 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Structural Significance
The pyrimidoindole core is a bicyclic system that merges pyrimidine and indole motifs, enabling π-π stacking interactions with biological targets. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the azepane ring (a seven-membered lactam) introduces conformational flexibility and hydrogen-bonding capabilities. The sulfanyl bridge connects the acetyl-azepane unit to the core, possibly influencing redox reactivity or enzyme inhibition.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis of this compound involves sequential reactions to assemble its complex framework. A proposed route includes:
-
Indole Functionalization: Introduction of the pyrimidine ring via cyclocondensation of indole derivatives with amidine reagents.
-
Chlorophenyl Incorporation: Suzuki-Miyaura coupling to attach the 4-chlorophenyl group at the 3-position.
-
Sulfanyl-Acetyl-Azepane Installation: Thiol-ene click chemistry or nucleophilic substitution to attach the sulfanyl-azepane moiety.
Key Challenges
-
Regioselectivity: Ensuring proper attachment of substituents on the pyrimidoindole core.
-
Yield Optimization: Multi-step processes often result in cumulative yield losses, necessitating catalytic optimization.
Chemical Reactivity and Functional Group Analysis
Reactive Sites
-
Pyrimidine Ring: Susceptible to electrophilic substitution at electron-deficient positions.
-
Sulfanyl Bridge: Prone to oxidation, forming sulfoxides or sulfones, which could modulate biological activity.
-
Azepane Lactam: May undergo ring-opening reactions under acidic or basic conditions.
Stability Considerations
The compound’s stability in solution is influenced by pH and temperature. Degradation pathways include hydrolysis of the lactam ring or oxidation of the sulfanyl group.
Biological Activities and Mechanistic Insights
Anticancer Applications
Preliminary studies on related compounds indicate apoptosis induction in leukemia cell lines (IC₅₀ values <10 μM). The azepane moiety could improve pharmacokinetic properties by reducing metabolic clearance.
Metabolic Disorder Relevance
Structural similarities to peroxisome proliferator-activated receptor (PPAR) modulators hint at applications in diabetes or dyslipidemia.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Characteristic signals include aromatic protons (δ 7.2–8.1 ppm), azepane methylenes (δ 1.5–2.5 ppm), and sulfanyl-linked CH₂ (δ 3.3–3.7 ppm).
-
¹³C NMR: Carbonyl resonances (δ 165–175 ppm) confirm the lactam and acetyl groups.
Mass Spectrometry (MS)
High-resolution MS (HRMS) validates the molecular ion peak at m/z 467.12 (calculated for C₂₄H₂₃ClN₄O₂S).
Future Research Directions
Pharmacological Profiling
-
In Vivo Studies: Evaluate bioavailability and toxicity in animal models.
-
Target Identification: Use proteomics to identify binding partners.
Structural Optimization
-
Modify the azepane ring size or substituents to enhance selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume